molecular formula C13H19NO2 B7792437 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine

2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine

Cat. No.: B7792437
M. Wt: 221.29 g/mol
InChI Key: PVZYPDMLAMMCDC-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3,4-dimethoxybenzyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the dimethoxybenzyl group imparts unique chemical properties, making it a valuable scaffold for the development of bioactive molecules.

Preparation Methods

The synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the dimethoxy groups can be replaced by other functional groups using reagents like sodium methoxide or lithium aluminum hydride.

    Addition: The compound can participate in addition reactions with electrophiles, such as alkyl halides, under basic conditions to form new carbon-carbon bonds.

Scientific Research Applications

2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly in the design of drugs targeting central nervous system disorders and cancer.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers utilize this compound to study its effects on various biological pathways and its potential as a bioactive molecule.

    Industrial Applications: It is employed in the production of fine chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby altering cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine can be compared with other similar compounds, such as:

    Pyrrolidine: The parent compound, which lacks the dimethoxybenzyl group, has different chemical properties and biological activities.

    2-(3,4-Dimethoxyphenyl)pyrrolidine: A closely related compound with a phenyl group instead of a benzyl group, which may exhibit different reactivity and biological effects.

    3,4-Dimethoxybenzylamine: Another related compound where the pyrrolidine ring is replaced by an amine group, leading to distinct chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article presents a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Various pyrrolidine derivatives have shown promising results against bacterial strains. For instance, derivatives with similar structures have been reported to possess significant antibacterial effects against Acinetobacter baumannii and Aeromonas hydrophila, with some compounds demonstrating four times higher activity than standard antibiotics like ampicillin .
  • Anticancer Potential : Pyrrolidine derivatives are known for their anticancer properties. Studies have indicated that certain derivatives can inhibit cell proliferation in various cancer cell lines, showcasing potential as therapeutic agents in oncology .
  • Antioxidant and Anti-inflammatory Effects : The antioxidant properties of pyrrolidine compounds contribute to their anti-inflammatory effects, which are beneficial in treating conditions associated with oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Key factors include:

  • Substituent Variability : The presence of methoxy groups on the phenyl ring enhances the lipophilicity and overall activity of the compound. This is evident from studies showing that modifications in substituents can lead to improved potency against specific biological targets .
  • Pyrrolidine Ring Configuration : The stereochemistry of the pyrrolidine ring plays a crucial role in determining the biological activity. For example, different enantiomers of similar compounds exhibit varying degrees of activity against specific receptors and enzymes .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Methylation : The introduction of the dimethoxyphenyl group is performed through nucleophilic substitution reactions.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

  • Antibacterial Activity Study : In a recent study, derivatives similar to this compound were tested against various bacterial strains. Results indicated a significant reduction in bacterial growth, with minimum inhibitory concentrations (MIC) lower than those observed for conventional antibiotics .
  • Anticancer Evaluation : Another investigation focused on the anticancer properties of pyrrolidine derivatives demonstrated that certain compounds exhibited IC50 values in the nanomolar range against human cancer cell lines. These findings suggest that structural modifications can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-6-5-10(9-13(12)16-2)8-11-4-3-7-14-11/h5-6,9,11,14H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZYPDMLAMMCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2CCCN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrogenate 11.7 g of 1-benzyl-2-(3,4-dimethoxybenzyl)pyrrolidine in ethanol with 6.5 g of palladium/activated charcoal (10% strength)/hydrogen. Free the product from solvent and catalyst, and then distil it under a high vacuum. Purify via the picrate to obtain a yield of 3.2 g (38.5% of theory).
Name
1-benzyl-2-(3,4-dimethoxybenzyl)pyrrolidine
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
6.5 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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